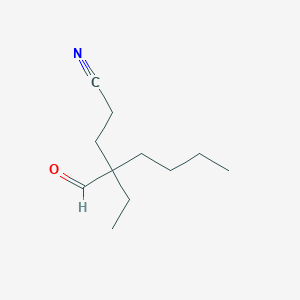

4-Ethyl-4-formyloctanenitrile

Description

4-Ethyl-4-formylhexanenitrile (C₉H₁₅NO) is an aliphatic nitrile characterized by a six-carbon backbone (hexane) with two functional groups: an ethyl (-C₂H₅) and a formyl (-CHO) substituent at the fourth carbon position. Its molecular structure combines the reactivity of a nitrile group (-CN) with the aldehyde functionality, enabling diverse applications in organic synthesis, such as intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No. |

5338-97-6 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-ethyl-4-formyloctanenitrile |

InChI |

InChI=1S/C11H19NO/c1-3-5-7-11(4-2,10-13)8-6-9-12/h10H,3-8H2,1-2H3 |

InChI Key |

KBJKNUWIYZFLGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCC#N)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 153.22 g/mol (calculated from atomic weights of C, H, N, and O).

- Functional Groups : Nitrile (-CN), formyl (-CHO), and branched alkyl chain.

- Physical State : Likely a liquid at room temperature due to moderate molecular weight and polar functional groups .

Comparison with Structurally Similar Compounds

Fluoronitrile (C₄F₇N, CAS 42532-60-5)

Structural Differences :

- Backbone : Fluoronitrile (C₄F₇N) is a fluorinated compound with a trifluoromethyl-branched carbon chain, whereas 4-ethyl-4-formylhexanenitrile has a hydrocarbon backbone.

Physical Properties :

| Property | 4-Ethyl-4-formylhexanenitrile | Fluoronitrile (C₄F₇N) |

|---|---|---|

| Molecular Formula | C₉H₁₅NO | C₄F₇N |

| Molecular Weight | 153.22 g/mol | 195.05 g/mol |

| Boiling Point | ~200–220°C (estimated) | -20°C (gas at STP) |

| Key Functional Groups | -CN, -CHO | -CN, -CF₃ |

4-Ethyl-4-formyloctanenitrile (Hypothetical Comparison)

- Structural Similarity : Longer carbon chain (octane vs. hexane) would increase hydrophobicity and boiling point.

- Reactivity : Similar nitrile and formyl groups, but reduced solubility in polar solvents compared to the hexane variant.

Research Findings and Industrial Relevance

- Fluoronitrile : Adopted in green energy sectors for replacing SF₆ in gas-insulated switchgear (GIS). Mixtures with CO₂/O₂ enhance dielectric performance and safety .

- 4-Ethyl-4-formylhexanenitrile: Potential use in synthesizing chiral amines or heterocycles via reductive amination or cyclization reactions. No industrial adoption is documented in the evidence, suggesting it remains a niche research compound .

Critical Analysis of Divergences

- Environmental Impact : Fluoronitrile’s low GWP aligns with climate regulations, whereas hydrocarbon-based nitriles like 4-ethyl-4-formylhexanenitrile may pose higher flammability risks.

- Synthetic Utility : The formyl group in 4-ethyl-4-formylhexanenitrile offers versatility absent in fully fluorinated nitriles, which are chemically inert under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.